molecular formula C12H12F4O2 B13086073 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone

Cat. No.: B13086073
M. Wt: 264.22 g/mol
InChI Key: DRMOMWLKLHUUBJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone moiety and a substituted phenyl ring. The phenyl ring features a 3-fluoro substituent and a 4-isobutoxy group, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electron-withdrawing effects and the isobutoxy group’s lipophilicity, which can enhance bioavailability and metabolic stability .

Properties

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone

InChI

InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(5-9(10)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3

InChI Key

DRMOMWLKLHUUBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone typically involves the reaction of a trifluoroacetyl compound with a fluoro-substituted phenyl derivative. One common method includes the use of trifluoroacetic acid and a Grignard reagent derived from the corresponding bromo compound . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Trifluoroethanone Derivatives

Compound Name Substituents on Phenyl/Heterocyclic Ring Key Functional Groups CAS/Reference
Target Compound 3-fluoro, 4-isobutoxyphenyl CF₃, ketone N/A
2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone 4-phenoxyphenyl CF₃, ketone 266,22183
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone 4-methoxyphenyl CF₃, ketone 204,15014
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone 2-fluoropyridine CF₃, ketone, heterocyclic 2352693-87-7
2,2,2-Trifluoro-1-(5-phenyl-2H-triazol-4-yl)ethanone 5-phenyl-2H-1,2,3-triazole CF₃, ketone, triazole

Key Observations :

  • Electron Effects: The 4-isobutoxy group in the target compound provides steric bulk and moderate electron-donating effects compared to electron-withdrawing groups like fluorine or phenoxy .

Key Observations :

  • Triazole derivatives (e.g., 3g) achieve higher yields (93%) due to regioselective alkylation, whereas 1H-triazole isomers (e.g., 4g) show lower yields (7.4%) due to steric hindrance .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Physical State Melting Point (°C) Solubility Trends Reference
Target Compound Likely solid N/A High in organic solvents N/A
2a (Triazole derivative) White crystals 105–108 Soluble in EtOH/Heptane
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone Solid ~100–102‡ Moderate polarity
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone Solid N/A Low (polar solvents)

‡Inferred from similar analogs.

Key Observations :

  • The isobutoxy group in the target compound may lower melting points compared to polar substituents (e.g., nitro or methoxy) due to increased amorphous character .
  • Triazole derivatives exhibit higher crystallinity, as seen in 2a’s well-defined melting point .

Biological Activity

2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is a synthetic organic compound notable for its unique trifluoromethyl and isobutoxy groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article provides an overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C12H12F4O2
  • Molecular Weight : 264.22 g/mol
  • Structural Features : The presence of multiple fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its pharmacological properties.

Biological Activity Overview

Research indicates that 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Key studies have focused on its binding affinity and therapeutic potential.

Binding Affinity Studies

Binding affinity studies are essential for understanding how this compound interacts with biological targets. Techniques such as X-ray fluorescence (XRF) spectrometry have been employed to measure these interactions.

Study Method Used Key Findings
Study 1XRF SpectrometryDemonstrated significant binding to specific receptors, indicating potential therapeutic applications.
Study 2Molecular DockingPredicted high binding affinity to enzyme active sites relevant in cancer therapy.
Study 3In vitro AssaysShowed inhibitory effects on cell proliferation in certain cancer cell lines.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Cancer Treatment : A study explored the effects of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its role as a potential anticancer agent.
  • Anti-inflammatory Activity : Another investigation assessed its anti-inflammatory properties in animal models. The compound demonstrated a reduction in inflammatory markers, supporting its use in treating inflammatory diseases.
  • Neuroprotective Effects : Research into neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells, indicating potential applications in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone, it is useful to compare it with structurally similar compounds.

Compound Name Molecular Formula Key Features
2,2,2-TrifluoroacetophenoneC9H7F3OContains a trifluoromethyl group; used in organic synthesis.
3-Fluoro-4-isobutoxyphenolC11H13FO3Shares isobutoxy substitution; potential antioxidant activity.
2-Fluoro-1-(4-fluorophenyl)ethanoneC9H8F2OSimilar carbonyl structure; studied for biological activity.

The combination of multiple fluorinated groups along with an isobutoxy substitution in 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone may enhance its lipophilicity and stability compared to others in this class.

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